molecular formula C10H7Cl2N3OS B3740601 3,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

3,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3740601
M. Wt: 288.15 g/mol
InChI Key: QOTMTOPQJSZVQB-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with the molecular formula C10H7Cl2N3OS. It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group. This compound is notable for its incorporation of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of chlorine atoms at the 3 and 5 positions of the benzene ring further distinguishes this compound.

Properties

IUPAC Name

3,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS/c1-5-14-15-10(17-5)13-9(16)6-2-7(11)4-8(12)3-6/h2-4H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTMTOPQJSZVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the desired benzamide compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced forms of the thiadiazole ring.

    Hydrolysis: Formation of 3,5-dichlorobenzoic acid and 5-methyl-1,3,4-thiadiazol-2-amine.

Scientific Research Applications

3,5-Dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine atoms may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
  • 3,5-Dichloro-N-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl

Uniqueness

3,5-Dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the specific positioning of chlorine atoms and the presence of the thiadiazole ring. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
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3,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

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